molecular formula C16H23FN2O2 B6076479 1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone

1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone

Cat. No.: B6076479
M. Wt: 294.36 g/mol
InChI Key: WQRYPUJREVPUBT-UHFFFAOYSA-N
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Description

1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone is a synthetic organic compound with a complex structure It features a morpholine ring, a dimethylaminoethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.

    Introduction of the Dimethylaminoethyl Group: This step involves the reaction of the morpholine derivative with dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethyl]morpholine
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

1-[2-[2-(Dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and effects.

Properties

IUPAC Name

1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-2-(4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-18(2)8-7-15-12-19(9-10-21-15)16(20)11-13-3-5-14(17)6-4-13/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYPUJREVPUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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